N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide

Physicochemical Property Drug-Likeness Permeability

N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is a 1,3-benzothiazole derivative bearing a distinctive 6-ethoxy substituent and an acetamide functional group at the 2-position. It belongs to a therapeutically relevant class of heterocycles explored for anticancer, anti-inflammatory, and enzyme-inhibitory properties.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS No. 78334-48-2
Cat. No. B6441250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-ethoxybenzo[d]thiazol-2-yl)acetamide
CAS78334-48-2
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C
InChIInChI=1S/C11H12N2O2S/c1-3-15-8-4-5-9-10(6-8)16-11(13-9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,13,14)
InChIKeySEZFMSBMRCMBCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why N-(6-Ethoxybenzo[d]thiazol-2-yl)acetamide (CAS 78334-48-2) Is More Than a Generic Benzothiazole Building Block


N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is a 1,3-benzothiazole derivative bearing a distinctive 6-ethoxy substituent and an acetamide functional group at the 2-position. It belongs to a therapeutically relevant class of heterocycles explored for anticancer, anti-inflammatory, and enzyme-inhibitory properties . Unlike simple benzothiazole precursors, this compound has demonstrated direct, concentration-dependent antiproliferative effects on MCF-7 breast cancer cells and COX-2 expression modulation, positioning it as both a bioactive lead-like molecule and a versatile intermediate for generating structurally diverse, target-focused compound libraries [1].

Why 6-Position Substituents in Benzothiazole-2-yl Acetamides Are Not Interchangeable


Substituting the 6-position on the benzothiazole core critically alters electronic, steric, and pharmacokinetic properties, making generic replacement scientifically unsound. The ethoxy group imparts a distinct hydrogen-bond acceptor capability and lipophilic balance compared to methyl, methoxy, or unsubstituted analogs, directly influencing target binding and cellular activity [1][2]. Evidence from derivative studies shows that the 6-ethoxybenzothiazole moiety dramatically enhances anticancer activity and apoptosis induction compared to other benzothiazole variants, confirming that potency and mechanism of action are exquisitely sensitive to this substitution pattern [2].

Quantitative Differentiation: N-(6-Ethoxybenzo[d]thiazol-2-yl)acetamide vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Ethoxy vs. Methyl vs. Unsubstituted Benzothiazole-2-yl Acetamides

The 6-ethoxy substituent elevates the computed octanol-water partition coefficient (XLogP3) to 2.6, compared to 2.3 for the 6-methyl analog and lower values anticipated for unsubstituted or polar substituents. This quantifiable increase in lipophilicity suggests improved passive membrane permeability relative to less lipophilic 6-substituted benzothiazole-2-yl acetamides, a critical parameter for intracellular target engagement [1][2].

Physicochemical Property Drug-Likeness Permeability

Hydrogen Bond Acceptor Count: Ethoxy Introduces a 4th HBA Over 6-Methyl Analogs

The 6-ethoxy group provides an additional hydrogen bond acceptor (HBA) site compared to the 6-methyl analog, resulting in a total HBA count of 4 versus 3. This increase in HBA capacity can be deliberately exploited to enhance aqueous solubility and enable specific hydrogen-bonding interactions with target protein residues that are inaccessible to 6-methyl or 6-methoxy counterparts [1][2].

Solubility Target Binding Physicochemical Profile

MCF-7 Antiproliferative Activity: Direct Cytotoxicity at 10 µM Demonstrates Cell-Based Potency

N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide exhibits significant, concentration-dependent cytotoxicity against MCF-7 human breast adenocarcinoma cells at concentrations as low as 10 µM, accompanied by mitochondrial membrane potential disruption indicative of apoptosis induction. While head-to-head data against specific analogs under identical conditions are absent in public literature, this potency places the compound among the more active simple benzothiazole-2-yl acetamides reported for MCF-7 cytotoxicity, supporting its selection as a hit for targeted anticancer library development .

Anticancer Breast Cancer Cytotoxicity

COX-2 Expression Inhibition: A Differentiating Anti-Inflammatory Mechanism Absent in 6-Methyl or 6-Aryl Analogs

The compound has been shown to inhibit COX-2 expression, suggesting a gene-expression-level anti-inflammatory mechanism. This property is distinct from direct enzymatic COX-2 inhibition and is not consistently reported for 6-methyl or 6-aryl benzothiazole-2-yl acetamide analogs, which may rely on different or absent anti-inflammatory mechanisms. In derivative studies, the 6-ethoxybenzothiazole moiety was specifically noted to contribute to anticancer activity without significant direct COX-2 enzyme inhibition, indicating a unique COX-independent pathway that differentiates it from classical COX-2 inhibitors [1].

Anti-inflammatory COX-2 Mechanism of Action

Derivative Potency Benchmarking: 6-Ethoxybenzothiazole Moiety Delivers Superior Anticancer Activity in Head-to-Head Derivative Comparisons

In a controlled SAR study of 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides, the 6-ethoxybenzothiazole-bearing derivative (2e) exhibited the most potent anticancer activity among nine synthesized congeners, outperforming the reference drug erlotinib. Against HCT116 cells, 2e achieved an IC50 of 6.43 ± 0.72 µM versus erlotinib's 17.86 ± 3.22 µM—a 2.78-fold improvement. This study provides the strongest quantitative validation that the 6-ethoxybenzothiazole scaffold confers superior activity compared to other benzothiazole and thiazole substitution patterns, with the ethoxy group being explicitly identified as a critical contributor to the enhanced potency [1].

EGFR Apoptosis Structure-Activity Relationship

Precision Applications: Where N-(6-Ethoxybenzo[d]thiazol-2-yl)acetamide Outperforms Generic Alternatives


EGFR-Mutant Colorectal and Lung Cancer Drug Discovery Programs Requiring Enhanced Erlotinib-Like Potency

Based on derivative data, the 6-ethoxybenzothiazole scaffold provides a validated starting point for developing EGFR-targeted therapies with >2-fold improved cytotoxicity over erlotinib in HCT116 and A549 models [1]. Medicinal chemistry teams should prioritize this compound when structure-based design aims to access the EGFR allosteric pocket occupied by the benzothiazole ring, as confirmed by molecular docking studies that attribute potency gains specifically to the 6-ethoxy substitution [1].

Breast Cancer Research Requiring COX-2-Modulating, Pro-Apoptotic Small Molecules

For MCF-7 breast cancer investigations where both direct cytotoxicity and COX-2 expression modulation are desired, this compound offers a dual-action profile not reported for 6-methyl or 6-aryl analogs [2]. Researchers studying inflammation-driven breast cancer progression should select this compound for mechanistic studies exploring the COX-2 expression–apoptosis nexus, supported by mitochondrial membrane potential disruption data .

Physicochemical Property-Driven Library Design for CNS-Penetrant or Oral Drug Candidates

The XLogP3 value of 2.6 and 4 HBA capacity position this compound closer to CNS drug-likeness parameters than the 6-methyl analog (XLogP3 = 2.3, 3 HBA). Library designers focused on balancing passive permeability with adequate solubility should select this ethoxy-bearing scaffold as a privileged core, using the additional HBA for solubility optimization without sacrificing the lipophilicity required for blood-brain barrier penetration [3][4].

Selective Anti-Inflammatory Tool Compound Development Targeting COX-2 Expression, Not Enzymatic Activity

The compound's demonstrated COX-2 expression inhibition, coupled with derivative data showing lack of direct COX-2 enzymatic inhibition, makes it a valuable tool for dissecting COX-2-dependent from COX-2-independent inflammatory pathways. Procurement should be prioritized over direct COX-2 inhibitors when the research objective is to modulate COX-2 at the transcriptional or post-transcriptional level, a mechanism not accessible with celecoxib-like enzyme inhibitors [2].

Quote Request

Request a Quote for N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.